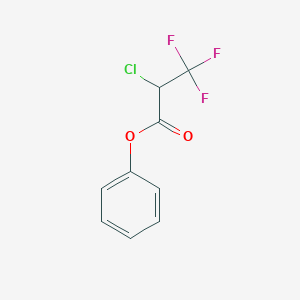
Phenyl 2-chloro-3,3,3-trifluoropropanoate
描述
Phenyl 2-chloro-3,3,3-trifluoropropanoate is an organic compound with the molecular formula C9H6ClF3O2. It is a derivative of propanoic acid, where the hydrogen atoms are substituted with phenyl, chlorine, and trifluoromethyl groups. This compound is known for its unique chemical properties, making it valuable in various industrial and scientific applications.
属性
IUPAC Name |
phenyl 2-chloro-3,3,3-trifluoropropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c10-7(9(11,12)13)8(14)15-6-4-2-1-3-5-6/h1-5,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVAFJJUSXBCAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C(C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
Phenyl 2-chloro-3,3,3-trifluoropropanoate can be synthesized through several methods. One common route involves the reaction of phenol with 2-chloro-3,3,3-trifluoropropanoic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, resulting in the formation of the ester compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
Phenyl 2-chloro-3,3,3-trifluoropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield phenol and 2-chloro-3,3,3-trifluoropropanoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to produce the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Hydrolysis: Acidic or basic conditions with water as the solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution: Various substituted phenyl derivatives.
Hydrolysis: Phenol and 2-chloro-3,3,3-trifluoropropanoic acid.
Reduction: Phenyl 2-chloro-3,3,3-trifluoropropanol.
科学研究应用
Phenyl 2-chloro-3,3,3-trifluoropropanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe in studying enzyme mechanisms.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs with fluorinated moieties.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
作用机制
The mechanism of action of Phenyl 2-chloro-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and interaction with enzymes or receptors. The ester bond can be hydrolyzed by esterases, releasing the active components that exert biological effects.
相似化合物的比较
Similar Compounds
- 2-chloro-3,3,3-trifluoropropanoic acid
- Phenyl 2-chloroacetate
- Phenyl trifluoroacetate
Uniqueness
Phenyl 2-chloro-3,3,3-trifluoropropanoate is unique due to the presence of both phenyl and trifluoromethyl groups, which confer distinct chemical and physical properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


